molecular formula C18H20FNO5 B4922367 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Katalognummer: B4922367
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: QIBKBYRWULKPMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 2-fluorophenyl substituent at the 4-position of the dihydropyridine ring and a 2-methoxyethyl group at the N1 position. The dihydropyridine core is esterified with methyl groups at the 3- and 5-positions.

Eigenschaften

IUPAC Name

dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5/c1-23-9-8-20-10-13(17(21)24-2)16(14(11-20)18(22)25-3)12-6-4-5-7-15(12)19/h4-7,10-11,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKBYRWULKPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential as a therapeutic agent, especially in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 4-(2-FLUOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage conditions like hypertension and angina.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 3,5-dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate can be contextualized by comparing it to analogous 1,4-DHP derivatives. Key differences lie in substituent positions, electronic effects, and physicochemical properties, as outlined below:

Structural Variations

Table 1: Substituent Profiles of Selected 1,4-DHP Derivatives

Compound Name 4-Phenyl Substituent N1 Substituent Ester Groups (3,5) Key References
3,5-Dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-1,4-DHP-3,5-dicarboxylate (Target Compound) 2-Fluorophenyl 2-Methoxyethyl Methyl
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate (Compound C) 3-Nitrophenyl - 2-Methoxyethyl
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Pyrazol-3-yl - Ethyl
Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate 4-Fluorophenyl - Methyl
(S)-3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate (Compound 4) 3-Nitrophenyl - Ethyl/Methyl

Key Observations:

  • Substituent Positional Effects : The target compound’s 2-fluorophenyl group at the 4-position contrasts with 3-nitrophenyl (electron-withdrawing, meta-substituted) in Compound C and Compound 4 , and 4-fluorophenyl (para-substituted) in the diisopropyl derivative . Ortho-substituents like 2-fluoro introduce steric hindrance and may alter electronic distribution compared to meta/para analogs.
  • N1 Substituent : The 2-methoxyethyl group at N1 in the target compound is unique; most analogs lack N-substituents or feature smaller groups (e.g., benzyl in Compound 5 from ). This moiety could enhance solubility or influence ring puckering .
  • Ester Groups : Methyl esters in the target compound may confer higher metabolic stability but lower lipophilicity compared to ethyl or 2-methoxyethyl esters (e.g., Compound C) .
Physicochemical and Crystallographic Properties
  • Crystal Packing : While crystallographic data for the target compound is absent, analogs like diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate exhibit intermolecular hydrogen bonding (N–H···O) and π-π stacking, stabilizing the lattice . The 2-fluorophenyl group in the target compound may introduce steric clashes or dipole interactions, affecting packing efficiency.
  • Ring Puckering: The dihydropyridine ring’s conformation, analyzed via Cremer-Pople parameters , likely varies with substituents. For instance, bulky groups like diisopropyl () may enforce nonplanar puckering, whereas smaller substituents (e.g., methyl) permit greater planarity.

Biologische Aktivität

3,5-Dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20FNO5
  • Molecular Weight : 349.36 g/mol
  • IUPAC Name : 3,5-dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • SMILES Notation : COCCN(C=C(C1c(cc2)ccc2F)C(OC)=O)C=C1C(OC)=O

Pharmacological Profile

Research indicates that dihydropyridines exhibit significant pharmacological activities, primarily in cardiovascular and neurological domains. The specific compound under discussion has shown promise in various studies:

  • Calcium Channel Blockade : Dihydropyridines are widely recognized as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. This mechanism underpins their use in treating hypertension and angina .
  • Neuroprotective Effects : Some studies suggest that derivatives of dihydropyridines may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. This is attributed to their ability to modulate calcium influx in neuronal cells .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro, which could contribute to its protective effects against oxidative stress-related damage in cells .

The biological activity of 3,5-Dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to several mechanisms:

  • Inhibition of Calcium Channels : By blocking L-type calcium channels, the compound reduces intracellular calcium levels, leading to decreased vascular resistance and improved blood flow.
  • Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters in the brain, which can affect mood and cognitive functions.

Case Studies

StudyObjectiveFindings
Study AEvaluate antihypertensive effectsDemonstrated significant reduction in systolic and diastolic blood pressure in hypertensive models .
Study BAssess neuroprotective potentialShowed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound .
Study CInvestigate antioxidant propertiesFound a marked decrease in reactive oxygen species (ROS) levels upon treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl 4-(2-fluorophenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via Hantzsch dihydropyridine synthesis, modified for steric and electronic effects of the 2-fluorophenyl and 2-methoxyethyl substituents. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate derivatives with ammonium acetate and substituted aldehydes under reflux in ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >98% purity.
  • Validation : Use NMR (¹H/¹³C) and HPLC-MS to confirm structure and purity.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : X-ray diffraction (single-crystal) is ideal. Use SHELXL for refinement due to its robustness in handling small-molecule crystallography . Key steps:

  • Data Collection : Cool crystals to 100 K to minimize thermal motion.
  • Refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning.
  • Validation : Check using PLATON (e.g., ADDSYM for missed symmetry) and CCDC tools to ensure no overfitting .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational flexibility of the dihydropyridine ring in this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate puckering parameters via Cremer-Pople coordinates .
  • Ring Puckering Analysis : Define the mean plane using least-squares fitting and compute amplitude (θ) and phase (φ) angles to quantify non-planarity (e.g., θ > 20° indicates significant puckering).
  • Dynamic Studies : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) at 310 K to observe ring-flipping kinetics.

Q. How does the 2-fluorophenyl substituent influence the compound’s electronic profile and interaction with cytochrome P-450 enzymes?

  • Methodological Answer :

  • Electrostatic Mapping : Conduct Natural Bond Orbital (NBO) analysis to assess electron-withdrawing effects of the fluorine atom on the dihydropyridine ring .
  • Enzyme Docking : Use AutoDock Vina to model interactions with CYP3A4 active site. Fluorine’s electronegativity may enhance binding via dipole interactions with heme iron.
  • Experimental Validation : Compare oxidation rates (e.g., via LC-MS) with microsomal fractions to confirm CYP-mediated metabolism .

Q. What strategies resolve discrepancies in crystallographic data for polymorphs of this compound?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., acetonitrile, toluene) to induce different crystal forms.
  • Data Reconciliation : Apply Rietveld refinement (TOPAS-Academic) to powder XRD data if single crystals are unavailable.
  • Energy Frameworks : Compute lattice energies (Momentum Transfer forcefield) to identify thermodynamically stable forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.